5-chloro-1-(2-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 5-chloro-1-(2-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1011398-61-0
VCID: VC8035374
InChI: InChI=1S/C15H11ClFN3O2/c1-7-11-12(15(21)22)13(16)8(2)18-14(11)20(19-7)10-6-4-3-5-9(10)17/h3-6H,1-2H3,(H,21,22)
SMILES: CC1=C(C(=C2C(=NN(C2=N1)C3=CC=CC=C3F)C)C(=O)O)Cl
Molecular Formula: C15H11ClFN3O2
Molecular Weight: 319.72 g/mol

5-chloro-1-(2-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

CAS No.: 1011398-61-0

Cat. No.: VC8035374

Molecular Formula: C15H11ClFN3O2

Molecular Weight: 319.72 g/mol

* For research use only. Not for human or veterinary use.

5-chloro-1-(2-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid - 1011398-61-0

Specification

CAS No. 1011398-61-0
Molecular Formula C15H11ClFN3O2
Molecular Weight 319.72 g/mol
IUPAC Name 5-chloro-1-(2-fluorophenyl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Standard InChI InChI=1S/C15H11ClFN3O2/c1-7-11-12(15(21)22)13(16)8(2)18-14(11)20(19-7)10-6-4-3-5-9(10)17/h3-6H,1-2H3,(H,21,22)
Standard InChI Key YSSWRFOBGKMMFR-UHFFFAOYSA-N
SMILES CC1=C(C(=C2C(=NN(C2=N1)C3=CC=CC=C3F)C)C(=O)O)Cl
Canonical SMILES CC1=C(C(=C2C(=NN(C2=N1)C3=CC=CC=C3F)C)C(=O)O)Cl

Introduction

Chemical Identification and Basic Properties

Molecular Architecture

The compound’s IUPAC name, 5-chloro-1-(2-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, reflects its polycyclic framework. Key features include:

  • Pyrazolo[3,4-b]pyridine core: A fused bicyclic system combining pyrazole and pyridine rings.

  • Substituents:

    • Chlorine at position 5

    • 2-Fluorophenyl group at position 1

    • Methyl groups at positions 3 and 6

    • Carboxylic acid at position 4

Its molecular formula is C₁₅H₁₁ClFN₃O₂, with a molecular weight of 319.72 g/mol and a purity of ≥95% .

Table 1: Fundamental Chemical Properties

PropertyValue
CAS Number1011398-61-0
Molecular FormulaC₁₅H₁₁ClFN₃O₂
Molecular Weight319.72 g/mol
Purity≥95%
Storage ConditionsLong-term storage recommended

Structural Comparison with Analogues

The structural complexity of this compound distinguishes it from simpler pyrazolo[3,4-b]pyridine derivatives. For instance, 3,6-dimethyl-1-p-tolyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (PubChem CID 16019035) lacks the chlorine and fluorine atoms, resulting in a lower molecular weight (281.31 g/mol) and altered physicochemical properties . The presence of electronegative groups (Cl, F) in the subject compound likely enhances its polarity and potential for hydrogen bonding, critical for target engagement in drug discovery .

Synthetic Considerations

Hypothetical Synthetic Routes

While explicit synthetic details for this compound are unavailable, its structure suggests a multi-step synthesis involving:

  • Pyrazole ring formation: Cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl precursors.

  • Functionalization: Sequential introduction of substituents via electrophilic substitution or cross-coupling reactions.

  • Carboxylic acid introduction: Hydrolysis of a nitrile or ester intermediate.

Challenges include regioselective placement of substituents and minimizing steric hindrance from the 2-fluorophenyl and methyl groups. Industrial-scale synthesis would require optimization for yield and purity, potentially employing flow chemistry or catalysis .

Table 2: Comparative Reactivity of Key Functional Groups

GroupReactivity Profile
Chlorine (C5)Electrophilic substitution sites
2-Fluorophenyl (C1)π-π stacking with biological targets
Carboxylic Acid (C4)Salt formation, hydrogen bonding

Challenges and Future Directions

The discontinuation of this compound highlights challenges in commercial availability, necessitating in-house synthesis for research. Future studies could explore:

  • Structure-activity relationships (SAR): Modifying substituents to optimize potency and selectivity.

  • Cocrystallization studies: To elucidate binding modes with biological targets.

  • Green synthesis: Developing environmentally benign routes to reduce waste.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator